molecular formula C14H16N4O2 B12232214 N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12232214
M. Wt: 272.30 g/mol
InChI Key: LQQNAZSUBQIUKC-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the triazole ring with a cyclopropylmethyl halide under basic conditions.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole

Uniqueness

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the cyclopropylmethyl and 4-methoxyphenyl groups. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other triazole derivatives.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-20-12-6-4-11(5-7-12)18-9-13(16-17-18)14(19)15-8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,15,19)

InChI Key

LQQNAZSUBQIUKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3CC3

Origin of Product

United States

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